molecular formula C10H10N2O4S B1517643 2-[(4-Cyanophenyl)methanesulfonamido]acetic acid CAS No. 1036546-00-5

2-[(4-Cyanophenyl)methanesulfonamido]acetic acid

Numéro de catalogue: B1517643
Numéro CAS: 1036546-00-5
Poids moléculaire: 254.26 g/mol
Clé InChI: IXTPIVMITUHTRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-Cyanophenyl)methanesulfonamido]acetic acid is a high-purity chemical reagent designed for research and development applications. This compound features a unique molecular structure incorporating a cyanophenyl group and a methanesulfonamido acetic acid backbone, making it a valuable intermediate for medicinal chemistry and drug discovery projects. Its structure suggests potential for exploring structure-activity relationships in the development of enzyme inhibitors, particularly those involving sulfonamide pharmacophores. Researchers can utilize this compound in the synthesis of more complex molecules for biochemical screening and as a building block in organic synthesis. The presence of both polar and aromatic components in its structure may contribute to interesting physicochemical properties, suitable for studies in chemical biology and material science. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Propriétés

IUPAC Name

2-[(4-cyanophenyl)methylsulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c11-5-8-1-3-9(4-2-8)7-17(15,16)12-6-10(13)14/h1-4,12H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTPIVMITUHTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036546-00-5
Record name 2-[(4-cyanophenyl)methanesulfonamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

2-[(4-Cyanophenyl)methanesulfonamido]acetic acid, also known as 24CPA, has garnered interest in recent years due to its potential biological activities, particularly in the context of hypercoagulable diseases. This compound is characterized by a unique chemical structure that includes a cyanophenyl group and a methanesulfonamide moiety, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula for this compound is C10H10N2O4SC_{10}H_{10}N_{2}O_{4}S. Its structural representation can be summarized as follows:

  • SMILES : C1=CC(=CC=C1CS(=O)(=O)NCC(=O)O)C#N
  • InChI : InChI=1S/C10H10N2O4S/c11-5-8-1-3-9(4-2-8)7-17(15,16)12-6-10(13)14/h1-4,12H,6-7H2,(H,13,14)

Research indicates that 24CPA acts primarily as an oxidoreductase enzyme inhibitor, which plays a significant role in various biochemical pathways related to coagulation. The compound's ability to modulate enzyme activity is crucial for its therapeutic potential in treating hypercoagulable states .

Spectroscopic Studies

Extensive spectroscopic analyses have been conducted to understand the vibrational characteristics of 24CPA. For instance, Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) studies have provided insights into the molecular vibrations and electronic structure of the compound. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are -6.2056 eV and -1.2901 eV respectively, indicating significant charge transfer properties within the molecule .

Hypercoagulable Disease Treatment

A notable study explored the efficacy of 24CPA in treating conditions associated with hypercoagulability. The compound demonstrated a significant capacity to inhibit thrombus formation in vitro, suggesting its potential as a therapeutic agent in managing thrombotic disorders. The study utilized various assays to evaluate the anti-coagulation effects of 24CPA compared to standard treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 24CPA has been investigated to identify key functional groups responsible for its biological activity. Modifications to the cyanophenyl and methanesulfonamide components have been shown to influence the inhibitory potency against specific oxidoreductase enzymes. This aspect is critical for designing more effective derivatives with enhanced therapeutic profiles .

Vibrational Frequencies from FT-IR and DFT Calculations

ModeExperimental (cm1^{-1})DFT CalculatedAssignments
136403493γOH
234533450γNH
330973099γCH
429042904γCH
528482895γCH

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sulfonamide-Based Analogs

(a) 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid
  • Structure: Chlorophenyl group replaces cyanophenyl; phenyl substituent on the acetic acid backbone.
  • Key Differences: The chloro group is less electron-withdrawing than cyano, reducing acidity (pKa) and altering binding interactions.
  • Applications: Noted as a synthetic intermediate, but lacks reported pharmacological activity compared to cyanophenyl derivatives .
(b) 2-[(4-Methanesulfonylphenyl)sulfamoyl]acetic Acid
  • Structure: Methanesulfonyl (-SO₂CH₃) replaces the cyanophenyl group.
  • Key Differences: The sulfonyl group is a stronger electron-withdrawing group than cyano, increasing acidity. The dual sulfonamide/sulfonyl structure enhances solubility but may reduce metabolic stability.
  • Applications: Limited bioactivity data; primarily used in chemical synthesis .
(c) 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic Acid
  • Structure : Methoxyethylsulfonyl group attached to phenyl.
  • Key Differences : The methoxyethyl chain introduces hydrophilicity and flexibility, improving aqueous solubility. However, the absence of a sulfonamido linker reduces hydrogen-bonding capacity.
  • Applications: Potential use in polymer chemistry or as a solubility-enhancing moiety .

Amino-Linked Analogs

(a) N-(4-Cyanophenyl)glycine (2-((4-Cyanophenyl)amino)acetic Acid)
  • Structure: Amino (-NH-) linker replaces sulfonamido (-SO₂NH-).
  • Key Differences: The amino group decreases acidity (pKa ~8–9 vs. sulfonamido pKa ~1–2) and reduces hydrogen-bonding strength. This impacts membrane permeability and target binding.
  • Applications : Key intermediate for dabigatran (anticoagulant), highlighting therapeutic relevance despite structural simplicity .
(b) 2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide
  • Structure : Benzo[d][1,3]dioxole substituent and sulfamoylphenyl group.
  • This hybrid structure balances solubility and target affinity.
  • Applications : Reported as a carbonic anhydrase inhibitor, demonstrating the importance of sulfonamide motifs in enzyme targeting .

Functional Group Variants

(a) 2-[(4-Cyanophenyl)methoxy]acetic Acid
  • Structure : Methoxy (-OCH₂-) linker instead of sulfonamido.
  • Key Differences : The ether linkage eliminates hydrogen-bonding capability, reducing interaction with polar targets. Increased hydrophobicity may enhance blood-brain barrier penetration.
  • Applications: Limited bioactivity data; structural studies suggest utility in material science .
(b) 2-(4-Methanesulfinylphenyl)acetic Acid
  • Structure : Sulfinyl (-SO-) group replaces sulfonamido.
  • Key Differences : Sulfinyl is a weaker electron-withdrawing group than sulfonamido, moderating acidity. The planar sulfinyl oxygen may participate in dipole-dipole interactions.
  • Applications : Oxidation-state studies in prodrug design .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Bioactivity/Application Reference
2-[(4-Cyanophenyl)methanesulfonamido]acetic acid C₁₀H₉N₂O₄S 265.26 -SO₂NH-, 4-CN Enzyme inhibition (hypothetical)
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid C₁₄H₁₂ClNO₄S 325.77 -SO₂NH-, 4-Cl, Ph Synthetic intermediate
N-(4-Cyanophenyl)glycine C₉H₈N₂O₂ 176.17 -NH-, 4-CN Dabigatran intermediate
2-[(4-Methanesulfonylphenyl)sulfamoyl]acetic acid C₉H₁₁NO₆S₂ 293.32 -SO₂NH-, -SO₂CH₃ Chemical synthesis
2-[(4-Cyanophenyl)methoxy]acetic acid C₁₀H₉NO₃ 191.19 -OCH₂-, 4-CN Material science

Key Research Findings

Sulfonamide vs. Amino Linkers: Sulfonamido derivatives exhibit stronger hydrogen-bonding and higher acidity than amino-linked analogs, making them preferable for enzyme inhibition .

Electron-Withdrawing Groups: The 4-cyano group enhances target binding in medicinal compounds compared to chloro or methoxy substituents .

Therapeutic Potential: N-(4-Cyanophenyl)glycine’s role in dabigatran synthesis underscores the pharmaceutical value of cyanophenyl acetic acid derivatives .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-[(4-Cyanophenyl)methanesulfonamido]acetic acid typically involves the following key steps:

  • Synthesis of 4-Cyanophenylmethanesulfonyl Chloride:
    The sulfonyl chloride intermediate is prepared by chlorosulfonation of 4-cyanotoluene or related precursors. This reactive intermediate is essential for subsequent sulfonamide bond formation.

  • Formation of the Sulfonamide Bond:
    The sulfonyl chloride reacts with glycine or a protected derivative of acetic acid amine to form the sulfonamide linkage. This step is generally carried out under controlled basic conditions to neutralize the released HCl and prevent side reactions.

  • Amide Bond Formation (if applicable):
    In cases where the target molecule contains an additional amide linkage (as suggested by the extended IUPAC name), coupling agents such as carbodiimides (e.g., EDC, DCC) or activated esters may be used to couple the sulfonamide intermediate with another acetic acid derivative.

  • Purification and Characterization:
    The crude product is purified by recrystallization or chromatographic methods. Characterization is performed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry to confirm the structure and purity.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Chlorosulfonation 4-Cyanotoluene + Chlorosulfonic acid, 0–5 °C Controlled temperature to avoid over-chlorosulfonation
Sulfonamide Formation Sulfonyl chloride + Glycine, Base (e.g., NaOH or pyridine), solvent (e.g., dichloromethane or aqueous) Base neutralizes HCl, solvent choice affects yield
Amide Coupling (if needed) Carbodiimide (EDC/DCC), N-hydroxysuccinimide (NHS), DMF or DCM solvent Facilitates peptide bond formation
Purification Recrystallization from ethanol or chromatographic methods Ensures high purity for analytical and biological studies

Representative Synthetic Procedure

A typical laboratory synthesis might proceed as follows:

  • Step 1: Preparation of 4-cyanophenylmethanesulfonyl chloride by reacting 4-cyanotoluene with chlorosulfonic acid at low temperature (0–5 °C) under stirring. Excess chlorosulfonic acid is removed by careful quenching and washing.

  • Step 2: The sulfonyl chloride intermediate is dissolved in anhydrous dichloromethane and added dropwise to a stirred solution of glycine in aqueous sodium hydroxide at 0–10 °C. The reaction mixture is stirred for several hours until completion, monitored by TLC.

  • Step 3: If additional amide coupling is required, the sulfonamide intermediate is reacted with glycine or another amino acid derivative using EDC/NHS in DMF at room temperature.

  • Step 4: The product is extracted, purified by recrystallization from ethanol, and dried under vacuum.

Analytical and Spectroscopic Characterization Supporting Preparation

  • FT-IR Spectroscopy:
    Characteristic sulfonamide S=O stretching vibrations appear around 1150–1350 cm⁻¹. The nitrile group (C≡N) shows a sharp absorption near 2220–2240 cm⁻¹. Carboxylic acid O–H and C=O stretches are observed near 2500–3300 cm⁻¹ and 1700 cm⁻¹, respectively.

  • NMR Spectroscopy:
    Proton NMR shows signals corresponding to aromatic protons of the 4-cyanophenyl group, methylene protons adjacent to sulfonamide nitrogen, and the acetic acid moiety. Carbon NMR confirms the presence of nitrile carbon (~115 ppm) and carbonyl carbons (~170–175 ppm).

  • Mass Spectrometry:
    Molecular ion peak at m/z = 311.32 confirms molecular weight. Fragmentation patterns support the presence of sulfonamide and cyanophenyl groups.

Research Findings and Optimization Notes

  • Yield Optimization:
    The use of mild bases such as pyridine or triethylamine during sulfonamide formation improves yield by minimizing hydrolysis of sulfonyl chloride. Low temperatures prevent side reactions.

  • Purity Considerations:
    Recrystallization solvents and chromatographic conditions must be optimized to separate closely related impurities, especially unreacted starting materials and hydrolysis byproducts.

  • Scalability:
    The chlorosulfonation step requires careful control of exothermicity and moisture exclusion to scale up safely.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Typical Yield (%) Critical Parameters
Chlorosulfonation 4-Cyanotoluene + Chlorosulfonic acid 70–85 Temperature control (0–5 °C)
Sulfonamide Formation Sulfonyl chloride + Glycine + Base 75–90 Base type, solvent polarity
Amide Coupling (optional) EDC/NHS + Amino acid derivative 65–80 Coupling agent purity, solvent
Purification (Recrystallization/Chromatography) Ethanol or chromatographic solvents >95 purity Solvent choice, temperature

Q & A

Q. What are the established synthetic routes for 2-[(4-Cyanophenyl)methanesulfonamido]acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonylation of glycine derivatives using 4-cyanophenylmethanesulfonyl chloride. Key steps include:

  • Sulfonylation : React glycine ethyl ester with the sulfonyl chloride in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine at 0–5°C for 4 hours .
  • Hydrolysis : Convert the ester intermediate to the free acid using aqueous NaOH (1M) at 60°C for 2 hours . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of glycine derivative to sulfonyl chloride) and inert conditions to minimize side reactions (e.g., oxidation of the cyano group) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

A multi-technique approach is essential:

  • NMR : 1H^1H and 13C^{13}C NMR verify sulfonamide linkage (δ 3.2–3.5 ppm for –SO2_2–NH–) and aromatic protons (δ 7.5–8.0 ppm for the cyanophenyl group) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 281.06 (calculated for C10_{10}H9_9N2_2O4_4S) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for structurally similar sulfonamido-acetic acids .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311G++(d,p) level) predict transition states and intermediates in sulfonylation reactions. For example:

  • Reaction Path Search : Identify energy barriers for competing pathways (e.g., sulfonamide vs. sulfonate ester formation) .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to select solvents that stabilize intermediates (e.g., dichloromethane vs. THF) . Pair computational results with experimental validation via in-situ IR monitoring to refine reaction trajectories .

Q. What strategies address contradictions in reported biological activity data for sulfonamide derivatives?

Discrepancies often arise from assay conditions or impurity profiles:

  • Enzyme Inhibition Studies : Use standardized assays (e.g., Michaelis-Menten kinetics with purified acetylcholinesterase) to compare inhibition constants (Ki_i) across studies .
  • Byproduct Analysis : Employ LC-MS to detect trace impurities (e.g., hydrolyzed cyano groups forming carboxylic acids) that may skew bioactivity results .

Q. How can reaction engineering principles improve scalability of this compound’s synthesis?

Apply chemical engineering frameworks:

  • Reactor Design : Use continuous-flow systems to enhance heat/mass transfer during exothermic sulfonylation steps .
  • Process Control : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate concentrations .
  • Separation Optimization : Test membrane technologies (e.g., nanofiltration) for efficient removal of unreacted sulfonyl chloride .

Methodological Challenges and Solutions

Q. How to resolve low solubility of this compound in aqueous buffers for in vitro assays?

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Salt Formation : Synthesize sodium or potassium salts via neutralization with NaOH/KOH, improving aqueous solubility by >10-fold .

Q. What experimental designs mitigate variability in sulfonamide crystallization?

  • Seeding : Introduce pre-characterized microcrystals to control nucleation .
  • Temperature Gradients : Slow cooling (0.1°C/min) from 50°C to 25°C reduces polymorph formation .

Q. How to validate the stability of this compound under long-term storage?

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC-MS .
  • Storage Recommendations : Store in amber vials under argon at –20°C, with desiccant (silica gel) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Cyanophenyl)methanesulfonamido]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Cyanophenyl)methanesulfonamido]acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.